molecular formula C18H19N3O3S2 B2996036 N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798672-20-4

N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2996036
CAS No.: 1798672-20-4
M. Wt: 389.49
InChI Key: MTFOZPBRXURYIH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1798672-20-4) is a high-purity chemical compound with a molecular formula of C18H19N3O3S2 and a molecular weight of 389.49 g/mol . This acetamide derivative features a thieno[3,2-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential as a kinase inhibitor. The molecular structure incorporates a 2-hydroxyethyl substitution on the pyrimidine ring and a 2,4-dimethylphenyl group via the acetamide linkage, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs . Researchers can utilize this compound in the design and synthesis of novel therapeutic agents, particularly in oncology and inflammatory disease research. The presence of the thioacetamide bridge enhances its potential for forming covalent bonds with biological targets or for further functionalization to create derivative libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-3-4-13(12(2)9-11)19-15(23)10-26-18-20-14-5-8-25-16(14)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFOZPBRXURYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

    Attachment of the Acetamide Moiety: The acetamide group is attached via amide bond formation, typically using coupling reagents like EDCI or DCC.

    Final Coupling with 2,4-Dimethylphenyl Group: The final step involves coupling the intermediate with 2,4-dimethylphenylamine under appropriate conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to an alcohol using reducing agents like NaBH4.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or CrO3 in acidic medium.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Modifications: The target compound’s thieno[3,2-d]pyrimidine core differs from analogs with thieno[2,3-d]pyrimidine (e.g., Compound 4j) . The positioning of the sulfur atom in the thiophene ring influences electronic properties and binding interactions.

Substituent Effects :

  • N-Aryl Groups : The 2,4-dimethylphenyl group in the target compound offers steric bulk and hydrophobicity, contrasting with electron-deficient aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 4j) that may enhance antimicrobial activity .
  • Thioacetamide Linkers : All compounds share a thioacetamide bridge, critical for sulfur-mediated interactions with biological targets. Modifications to the acetamide’s aryl group (e.g., thiadiazole in ) alter target specificity.

Biological Activity Trends :

  • Antimicrobial Activity : Analogs with halogenated aryl groups (e.g., 4j) show stronger activity against Gram-positive bacteria, likely due to increased membrane penetration .
  • Enzyme Inhibition : Compounds with electron-withdrawing substituents (e.g., trifluoromethyl in Compound 18) exhibit potent kinase inhibition, suggesting the target compound’s hydroxyethyl group may favor solubility over potency .

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S, with a molecular weight of 320.41 g/mol. The presence of a thioacetamide moiety contributes to its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

  • Antioxidant Activity : The thieno[3,2-d]pyrimidine structure has been associated with antioxidant properties, which help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.

Anticancer Properties

Research conducted by Fayad et al. (2019) identified novel compounds through screening drug libraries on multicellular spheroids. Although specific data on this compound was not highlighted, similar compounds exhibited significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties. The presence of the hydroxyl group in the compound may enhance its solubility and interaction with microbial membranes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that thienopyrimidine derivatives inhibited the growth of breast cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis .
  • Antioxidant Evaluation : Research evaluating the antioxidant capacity of similar compounds indicated significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against certain bacterial strains

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